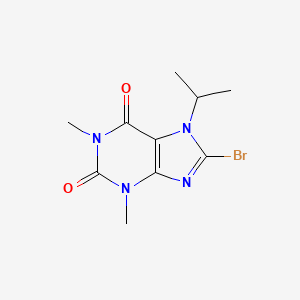

8-Bromo-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“8-Bromo-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione” is a chemical compound with the molecular formula C10H13BrN4O2 . The average mass of this compound is 301.140 Da and the monoisotopic mass is 300.022186 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are characterized by its molecular formula C10H13BrN4O2, average mass 301.140 Da, and monoisotopic mass 300.022186 Da .Aplicaciones Científicas De Investigación

Unusual Chemical Reactions

One study highlighted an unusual reaction of 8-bromo-substituted purine diones, which, instead of producing the expected amino-substituted products, resulted in dimethylamino-substituted purine diones when reacted with trisamine in dimethylformamide (DMF). This showcases the compound's role in exploring unexpected chemical pathways and contributing to the understanding of nucleophilic substitution reactions involving bromine atoms (Khaliullin & Shabalina, 2020).

Structural Characterization

Another aspect of scientific research involving this compound includes the characterization of its structural derivatives. For example, the isolation and characterization of impurities in samples related to purine derivatives have been facilitated by techniques like high-performance liquid chromatography and mass spectrometry, helping to understand the structural complexity and purity of synthesized compounds (Desai, Patel, & Gabhe, 2011).

Insights into Molecular Interactions

Research has also delved into the molecular interactions of purine derivatives, revealing how modifications like bromine substitution can influence molecular behavior. For instance, the study of crystal structures has shown how water molecules in crystals form infinite chains through hydrogen-bonded structures, offering insights into the molecular architecture and interaction patterns within solid-state compounds (Sun, Zhou, Grant, & Young, 2002).

Exploration of Brominated Compounds

The research on bromophenols coupled with nucleoside bases highlights the discovery of new compounds from natural sources, which further elucidates the diversity of purine-based molecular structures and their potential applications in drug discovery and development (Ma, Zhao, Wang, Li, Yang, Shi, Fan, & He, 2007).

Propiedades

IUPAC Name |

8-bromo-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN4O2/c1-5(2)15-6-7(12-9(15)11)13(3)10(17)14(4)8(6)16/h5H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYOSTJSOFBEGON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=C(N=C1Br)N(C(=O)N(C2=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)prop-2-enamide](/img/structure/B2968306.png)

![2-Benzyl-6-cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2968312.png)

![N-[4-[4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]sulfonylphenyl]acetamide](/img/structure/B2968316.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-chlorophenethyl)oxalamide](/img/structure/B2968317.png)

![(Z)-4-methoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2968320.png)